molecular formula C9H5N3O B582728 5-Acetylpyridine-2,4-dicarbonitrile CAS No. 143427-68-3

5-Acetylpyridine-2,4-dicarbonitrile

Cat. No.: B582728
CAS No.: 143427-68-3
M. Wt: 171.159
InChI Key: AANPKTSCYBOQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetylpyridine-2,4-dicarbonitrile is a multifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure incorporates an acetyl ketone and two nitrile groups on a pyridine scaffold, enabling its use in the synthesis of complex polyaromatic systems and as a precursor for biologically active molecules . In pharmaceutical research, pyridine-dicarbonitrile derivatives are recognized as privileged structures for developing enzyme inhibitors. Compounds based on this scaffold have demonstrated potent inhibitory activity against targets such as acetylcholinesterase and butyrylcholinesterase, which are key in neurodegenerative disease research . Furthermore, analogous pyridine-carbonitrile compounds have shown promising antimicrobial and antiviral properties, making this chemotype a valuable template for discovering new anti-infective agents . In materials chemistry, the pyridine-3,5-dicarbonitrile core is a prominent electron-accepting unit in the design of organic semiconductors . It is extensively utilized in the development of heavy-metal-free Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs) . These compounds exhibit efficient intramolecular charge transfer and can achieve high photoluminescence quantum yields, which are critical for advanced display and lighting technologies . This product is intended for research and further chemical synthesis. It is provided with a high purity specification to ensure consistent performance in your applications. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143427-68-3

Molecular Formula

C9H5N3O

Molecular Weight

171.159

IUPAC Name

5-acetylpyridine-2,4-dicarbonitrile

InChI

InChI=1S/C9H5N3O/c1-6(13)9-5-12-8(4-11)2-7(9)3-10/h2,5H,1H3

InChI Key

AANPKTSCYBOQPR-UHFFFAOYSA-N

SMILES

CC(=O)C1=CN=C(C=C1C#N)C#N

Synonyms

2,4-Pyridinedicarbonitrile, 53-acetyl- (9CI)

Origin of Product

United States

Synthetic Methodologies for 5 Acetylpyridine 2,4 Dicarbonitrile and Analogue Pyridine Dicarbonitriles

Foundational Approaches to the Pyridine (B92270) Core Construction

The construction of the pyridine nucleus, particularly when substituted with electron-withdrawing groups like cyano and acetyl moieties, is a central theme in heterocyclic chemistry. Methodologies can be broadly categorized into those that build the ring from acyclic precursors in a single step and those that utilize already-formed pyridine building blocks.

Multi-Component Reactions (MCRs) as Convergent Strategies

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. taylorfrancis.com These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity, making them ideal for creating diverse libraries of compounds like pyridine dicarbonitriles.

The Hantzsch pyridine synthesis, first reported in 1881, is a classic MCR that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.org The driving force for this aromatization step is the formation of a stable aromatic ring. wikipedia.org

While the classical Hantzsch synthesis does not directly yield dicarbonitrile products, contemporary adaptations have expanded its scope. Variations using substrates with nitrile functionalities in place of one or both β-dicarbonyl compounds have been described. taylorfrancis.com These modified Hantzsch reactions allow for the direct incorporation of cyano groups into the pyridine ring. The reaction conditions have also been optimized over the years, with modern protocols employing microwave irradiation, aqueous micelles, or solvent-free conditions to improve yields and reduce reaction times. wikipedia.orgnih.gov

Table 1: Examples of Hantzsch Pyridine Synthesis Conditions

Aldehyde β-Dicarbonyl / Nitrile Source Nitrogen Source Catalyst/Conditions Product Type Ref.
Benzaldehyde (B42025) Ethyl acetoacetate (B1235776) (2 eq.) Ammonium acetate Ceric Ammonium Nitrate (CAN), Solvent-free, RT 1,4-Dihydropyridine nih.gov
Formaldehyde Ethyl acetoacetate (2 eq.) Ammonium acetate Ferric chloride, Water Pyridine wikipedia.org
o-Methoxybenzaldehyde Methyl-3-aminocrotonate (2 eq.) (Internal) Methanol, Reflux 1,4-Dihydropyridine or Substituted Pyran nih.gov
Various Aryl Aldehydes Ethyl acetoacetate (2 eq.) Ammonium acetate "On-water", Catalyst-free, 70°C 1,4-Dihydropyridine researchgate.net

This table is representative of Hantzsch-type reactions and their adaptations.

A highly effective and common MCR for the synthesis of functionalized pyridine dicarbonitriles involves the one-pot condensation of an aldehyde, malononitrile (B47326), and a thiol (S-nucleophile). researchgate.net This pseudo-four-component reaction (as two equivalents of malononitrile are used) typically yields 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile derivatives. nih.gov

The reaction proceeds through a cascade of intermediates, often catalyzed by a base. researchgate.net A wide array of catalysts have been successfully employed, including simple amine bases like piperidine (B6355638) and diethylamine, ionic bases such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAH), and heterogeneous catalysts like metal-organic frameworks (MOFs). researchgate.netacs.orgnih.gov The choice of solvent can also significantly impact the reaction's efficiency; for instance, acetonitrile (B52724) has been found to be more effective than ethanol (B145695) for reactions involving sterically hindered aldehydes. acs.org This methodology is valued for its operational simplicity and tolerance of diverse functional groups on the aldehyde and thiol components. nih.gov

Table 2: Catalytic Systems for the Synthesis of 2-Amino-6-sulfanylpyridine-3,5-dicarbonitriles

Aldehyde Thiol Catalyst Solvent Conditions Yield (%) Ref.
Benzaldehyde Thiophenol Piperidine Ethanol Reflux High acs.org
4-Chlorobenzaldehyde Thiophenol Tetrabutylammonium hydroxide (TBAH) Acetonitrile RT High acs.org
Benzaldehyde Thiophenol Zn(II) MOF Solvent-free 80°C 96 nih.gov
4-Nitrobenzaldehyde Thiophenol Cd(II) MOF Solvent-free 80°C 95 nih.gov
Various Aldehydes Thiophenol Diethylamine None Ambient Temp. 80-98 researchgate.net

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction that serves as a key step in many pyridine syntheses. wikipedia.org It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene (B1212753) compound, such as malononitrile, typically catalyzed by a weak base. wikipedia.orgbas.bg

In the context of pyridine dicarbonitrile synthesis, the process often begins with the Knoevenagel condensation between an aldehyde and one molecule of malononitrile to produce an electrophilic alkene intermediate (an arylidenemalononitrile). researchgate.netorganic-chemistry.org This intermediate then undergoes a Michael-type addition with a second molecule of malononitrile. researchgate.net The resulting adduct subsequently cyclizes, and through tautomerization and oxidation (often aerobic), the final aromatic 2-aminopyridine-3,5-dicarbonitrile (B1331539) scaffold is formed. researchgate.netacs.org This pathway highlights how a sequence of well-established reactions can be combined into a one-pot procedure to achieve a complex molecular architecture. rsc.org

Synthesis from Pre-functionalized Building Blocks

An alternative to constructing the pyridine ring from scratch is to use existing, functionalized pyridine derivatives as precursors. This approach is advantageous when specific substitution patterns are desired that are difficult to achieve through de novo ring synthesis.

Acetyl-substituted pyridines, such as 2-acetylpyridine (B122185) and 2,6-diacetylpyridine (B75352), are versatile building blocks in organic synthesis. guidechem.comwikipedia.org 2,6-Diacetylpyridine, for example, can be synthesized from pyridine-2,6-dicarboxylic acid via esterification and a subsequent Claisen condensation. researchgate.net Another route involves the reaction of 2,6-pyridinedicarbonitrile with a methylmagnesium bromide Grignard reagent. wikipedia.org

These diketones are particularly useful as precursors for more complex pyridine-containing structures. wikipedia.org For instance, 2,6-diacetylpyridine can participate in multi-component reactions with benzaldehyde derivatives and malononitrile. researchgate.net Under grinding conditions with glacial acetic acid, these components react to form highly substituted terpyridine structures that incorporate the pyridine dicarbonitrile motif, demonstrating high yields in a solvent-less, green chemistry approach. researchgate.net The acetyl groups provide reactive handles for condensation reactions, enabling the construction of intricate ligand systems and fused heterocyclic frameworks. guidechem.com

Table 3: Synthesis and Application of Acetyl-Substituted Pyridine Precursors

Precursor Reagents Product Application/Reaction Type Ref.
Pyridine-2,6-dicarboxylic acid 1. SOCl₂/EtOH2. Ethyl Acetate, Na 2,6-Diacetylpyridine Precursor Synthesis (Claisen Condensation) researchgate.net
2,6-Lutidine 1. KMnO₄ or SeO₂2. Esterification3. Claisen Condensation 2,6-Diacetylpyridine Precursor Synthesis wikipedia.org
2-Bromopyridine 1. Mg2. Acylation 2-Acetylpyridine Precursor Synthesis (Grignard Reaction) wikipedia.org
Approaches via 2-Acyl-1,1,3,3-tetracyanopropenides (ATCN)

Currently, there is a lack of specific literature detailing the synthesis of 5-Acetylpyridine-2,4-dicarbonitrile or its analogues through a pathway involving 2-Acyl-1,1,3,3-tetracyanopropenides (ATCN). While these highly reactive intermediates are known in organic synthesis, their direct application to the formation of the this compound scaffold has not been extensively reported in available scientific literature. Further research is needed to explore the viability of ATCN as precursors for this class of compounds.

Catalytic Systems and Reaction Environment Optimization

The optimization of catalytic systems and reaction conditions is paramount in the synthesis of pyridine dicarbonitriles, influencing yield, purity, and selectivity.

Organocatalysis and Base-Catalyzed Approaches (e.g., Piperidine, K2CO3)

Organocatalysis, particularly using basic catalysts, is a common and effective strategy for the synthesis of pyridine dicarbonitriles. Piperidine is a frequently employed catalyst in the multicomponent synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines from an aldehyde, malononitrile, and a thiol. researchgate.netrsc.org The catalytic cycle is believed to involve the formation of a piperidinium (B107235) salt intermediate. researchgate.net

Potassium carbonate (K2CO3) has also been utilized as a green and efficient base catalyst for the synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines. researchgate.netresearchgate.net This method often employs environmentally benign solvents like polyethylene (B3416737) glycol (PEG-400), offering high yields and short reaction times. researchgate.netresearchgate.net

The choice of base can influence the reaction pathway. For instance, in the synthesis of pyridine-3,5-dicarbonitriles, an amine base like piperidine showed better results in ethanol, while an ionic base performed well in acetonitrile. acs.org

Metal-Free and Heterogeneous Catalysis in Pyridine Assembly

The development of metal-free and heterogeneous catalytic systems is a significant focus in green chemistry, aiming to reduce metal contamination in products and simplify catalyst recovery. Various metal-free catalysts have been reported for the synthesis of pyridine derivatives, including nano-magnetic graphene oxide and silica-bonded N-propyldiethylenetriamine. rsc.org Magnetically recoverable nano-catalysts have been employed for the synthesis of 2-amino-4-aryl-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile derivatives under solvent-free conditions, allowing for easy separation and reuse of the catalyst. rsc.org

Influence of Solvent Systems and Reaction Conditions on Regio- and Chemoselectivity

The solvent system and reaction conditions play a crucial role in determining the outcome of pyridine dicarbonitrile synthesis. In the base-catalyzed multicomponent synthesis of pyridine-3,5-dicarbonitriles, changing the solvent from ethanol to acetonitrile can overcome difficulties associated with sterically hindered aldehydes. acs.org The mechanism of the final oxidation step to form the pyridine ring can also be solvent-dependent, with different pathways being favored in different media. acs.org

Microwave irradiation has been explored as a method to improve reaction efficiency. While it may only lead to small enhancements in yields, it often results in cleaner reactions and easier product isolation. nih.gov

Green Chemistry Principles in Functionalized Pyridine Synthesis

Adherence to green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact.

Solvent-Free Reaction Methodologies

Solvent-free, or solid-phase, synthesis is a key green chemistry approach that reduces waste and can lead to improved reaction rates. Several methodologies for the synthesis of functionalized pyridines under solvent-free conditions have been developed. semanticscholar.org For example, the synthesis of 2-amino-3-cyano pyridines and terpyridines has been achieved using magnetically recoverable catalysts under solvent-free conditions at elevated temperatures. rsc.org These methods offer advantages such as operational simplicity, reduced environmental impact, and often, higher yields.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a significant enabling technology in the synthesis of heterocyclic compounds, including pyridine dicarbonitriles. This technique utilizes microwave irradiation to heat reactions, which often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. herts.ac.ukorganic-chemistry.org The efficiency of MAOS stems from the direct coupling of microwave energy with polar molecules in the reaction mixture, resulting in rapid and uniform heating.

The application of microwave assistance has been particularly effective in multicomponent reactions (MCRs) for the synthesis of highly functionalized pyridines. For instance, the one-pot, three-component reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides to produce 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivatives is significantly accelerated under microwave irradiation. mdpi.com Similarly, mechanistic studies have led to optimized microwave-assisted procedures for the rapid generation of pyridine-3,5-dicarbonitrile (B74902) libraries, highlighting the method's suitability for high-throughput synthesis. herts.ac.uk

The Bohlmann-Rahtz pyridine synthesis, a method for preparing tri- and tetrasubstituted pyridines, has also been adapted to microwave conditions. This approach allows a one-step synthesis from ethyl β-aminocrotonate and various alkynones at 170°C, accomplishing both Michael addition and cyclodehydration in a single operation. organic-chemistry.orgbeilstein-journals.org Reactions that take hours under conventional heating can be completed in as little as 10-20 minutes with microwave assistance, often with superior yields (up to 98%). organic-chemistry.org Furthermore, MAOS can facilitate solvent-free reactions, offering an eco-friendly alternative to traditional methods. organic-chemistry.org

The benefits of MAOS in pyridine synthesis are summarized in the table below.

Reaction TypeReactantsProduct TypeReaction Time (MW)Yield (MW)Key Advantages
Multicomponent ReactionAldehyde, Malononitrile, Thiol2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines15-30 minGood to ExcellentReduced reaction time, high yields, operational simplicity. researchgate.netnih.gov
Bohlmann-Rahtz SynthesisEthyl β-aminocrotonate, AlkynoneTrisubstituted Pyridines10-20 minUp to 98%One-pot procedure, rapid synthesis, high yields, solvent-free options. organic-chemistry.orgbeilstein-journals.org
Multicomponent ReactionAromatic Aldehydes, Malononitrile, N-Alkyl-2-cyanoacetamides1-Alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrilesNot specifiedGoodEfficient synthesis of highly functionalized pyridones. mdpi.com
Hantzsch-type SynthesisAromatic Aldehydes, Dimedone, Ethyl Acetoacetate, Ammonium AcetatePolyhydroquinoline DerivativesShortExcellentUse of heterogeneous catalysts (nickel nanoparticles), solvent-free. mdpi.com

Application of Deep Eutectic Solvents (DES) and Ionic Liquids as Reaction Media

In the pursuit of greener and more sustainable chemical processes, Deep Eutectic Solvents (DES) and Ionic Liquids (ILs) have garnered significant attention as alternative reaction media. mdpi.comrsc.org Both are characterized by low volatility, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.

Ionic Liquids (ILs) are salts with melting points below 100 °C, composed entirely of ions. alfa-chemistry.com Pyridinium-based ILs, formed from a pyridine-containing cation, are a prominent class. alfa-chemistry.comrsc.orgrsc.org Their synthesis is often straightforward, involving the quaternization of pyridine with an alkyl halide, followed by anion exchange if necessary. alfa-chemistry.comnih.govvjol.info.vn These ILs can act as both solvents and catalysts in organic reactions. For example, acidic pyridinium-based ILs have been successfully used as recyclable catalysts for the one-pot synthesis of 2-amino-3-cyano-4-phenyl-7,7-dimethyl-7,8-dihydro-4H-1-benzopyran-5(6H)-ones. vjol.info.vn

Deep Eutectic Solvents (DES) are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium salt like choline (B1196258) chloride, and a hydrogen bond donor (HBD), such as urea, glycerol, or carboxylic acids. mdpi.comnih.gov The resulting mixture has a significantly lower melting point than its individual components. nih.gov DES are generally considered more environmentally benign, less expensive, and easier to prepare than many conventional ILs. mdpi.comnih.gov They have proven effective as catalysts and media for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines via multicomponent condensation, offering an eco-friendly protocol with the advantages of catalyst reusability and high yields. researchgate.net

The table below compares the features of ILs and DES in the context of pyridine dicarbonitrile synthesis.

FeatureIonic Liquids (ILs)Deep Eutectic Solvents (DES)
Composition Organic cations and organic/inorganic anions. alfa-chemistry.comA hydrogen bond acceptor (e.g., choline chloride) and a hydrogen bond donor (e.g., urea, glycerol). mdpi.com
Synthesis Often a two-step process (quaternization, anion exchange). alfa-chemistry.comSimple mixing of components, often with gentle heating; no by-products or purification needed. mdpi.comnih.gov
Advantages Tunable properties, high thermal stability, potential catalytic activity. nih.govLow cost, low toxicity, biodegradability, simple preparation, effective catalytic media. researchgate.netnih.gov
Application Example Acidic pyridinium (B92312) ILs as recyclable catalysts for condensation reactions. vjol.info.vnCholine chloride/urea DES as a catalyst for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. researchgate.net

Post-Synthetic Modifications and Derivatization Strategies

The pyridine dicarbonitrile scaffold, including this compound, serves as a versatile platform for further chemical transformations. The presence of multiple reactive sites—two nitrile groups, an acetyl group, and the pyridine ring itself—allows for a wide range of post-synthetic modifications to generate diverse molecular architectures.

Transformations of Nitrile Groups

The nitrile group is a valuable functional moiety that can be converted into various other functionalities, significantly expanding the synthetic utility of pyridine dicarbonitriles. researchgate.net

Reduction to Amines : Nitriles can be readily reduced to primary amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, which proceeds through nucleophilic hydride additions to the nitrile carbon. imperial.ac.uklibretexts.org This conversion introduces a basic aminoethyl group, which can be a key component for building more complex structures.

Hydrolysis to Amides and Carboxylic Acids : Under acidic or basic conditions, nitrile groups can be hydrolyzed. Partial hydrolysis yields an amide, while complete hydrolysis leads to a carboxylic acid. libretexts.org This allows for the introduction of key functional groups for peptide coupling or esterification reactions.

Addition of Organometallic Reagents : Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group. The initial reaction forms an imine anion, which upon hydrolysis yields a ketone. libretexts.org This provides a method for C-C bond formation at the position of the nitrile.

Cycloaddition Reactions : The nitrile group can participate as a dienophile or dipolarophile in cycloaddition reactions, leading to the formation of various nitrogen-containing heterocyclic rings. researchgate.net

Functional Group Interconversions on the Pyridine Ring

Beyond the nitrile groups, other substituents on the pyridine ring can be modified. For a compound like this compound, the acetyl group and the pyridine nitrogen are key sites for functional group interconversion (FGI).

Modification of the Acetyl Group : The carbonyl of the acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This alcohol can then be subjected to further reactions, such as esterification or etherification. The methyl group of the acetyl moiety can also be functionalized, for example, through enolate formation and subsequent reaction with electrophiles.

Reactions at the Pyridine Nitrogen : The lone pair of electrons on the pyridine nitrogen allows it to act as a nucleophile or a base. It can be alkylated to form pyridinium salts or oxidized to form pyridine N-oxides. The introduction of an N-oxide group can alter the reactivity of the pyridine ring, facilitating electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions. organic-chemistry.org

The principles of FGI are central to synthetic organic chemistry, allowing for the strategic conversion of one functional group into another to achieve a desired molecular target. imperial.ac.ukub.edufiveable.mesolubilityofthings.com

Annulation Reactions for Novel Fused Heterocyclic Architectures

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful strategy for constructing complex polycyclic systems. Pyridine dicarbonitriles are excellent precursors for such reactions, leading to novel fused heterocyclic architectures.

For example, pyridine-dicarboxylates (which can be derived from dinitriles by hydrolysis) have been condensed with dialkyl succinates to create fused quinoline (B57606) and isoquinoline (B145761) systems. rsc.org Similarly, ortho-diaminopyridine dinitriles are valuable precursors for synthesizing fused heterocycles like pyrido[2,3-b]pyrazines or 1,2,5-thiadiazoles, which are of interest for materials science applications. mdpi.com The reaction of 1-methyl-3,5-dinitro-2-pyridone with ketones in the presence of ammonia can lead to a ring transformation, affording nitropyridines. nih.gov Furthermore, pyridinium salts can undergo self-[3+2] annulation reactions to yield N-indolizine-substituted pyridine-2(1H)-ones. rsc.org These strategies demonstrate the potential of the pyridine dicarbonitrile core to serve as a building block for a wide array of complex, fused heterocyclic compounds with potential applications in medicinal chemistry and materials science. rsc.org

Chemical Reactivity and Mechanistic Pathways of 5 Acetylpyridine 2,4 Dicarbonitrile

Electronic Properties and Reactivity Profiles of Dicarbonitrile Pyridines

The pyridine (B92270) ring is inherently electron-deficient due to the greater electronegativity of the nitrogen atom compared to carbon. This nitrogen atom exerts a strong inductive electron-withdrawing effect (-I) and also a deactivating resonance effect (-M) on the ring carbons, particularly at the ortho (C2, C6) and para (C4) positions. stackexchange.com In 5-Acetylpyridine-2,4-dicarbonitrile, this intrinsic electron deficiency is significantly amplified by the presence of two nitrile (-CN) groups and an acetyl (-COCH₃) group.

Both nitrile and acetyl groups are powerful electron-withdrawing substituents, operating through both inductive and resonance effects. They pull electron density away from the aromatic system, further reducing the ring's nucleophilicity. This extreme electron-deficient character makes the pyridine core highly susceptible to attack by nucleophiles while rendering it extremely unreactive toward electrophiles. The electron density is lowest at positions 2, 4, and 6, making these sites the primary targets for nucleophilic attack. Conversely, the electron density is greatest, albeit still low, at the 3 and 5 positions, which would be the sites of any forced electrophilic substitution. quora.com

The electronic properties of substituted pyridine ligands can be systematically tuned, and the cumulative effect of multiple electron-withdrawing groups, such as the nitro group, has been shown to decrease the electron donor capability of the pyridine nitrogen, making processes like metalation more challenging. nih.gov This principle applies directly to this compound, where the combined pull of the nitrile and acetyl groups diminishes the basicity of the ring nitrogen.

Investigation of Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Core

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. youtube.com Nucleophilic attack is strongly favored at the positions ortho and para to the nitrogen atom (C2, C4, and C6) because the negative charge of the resulting anionic intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.com The presence of the strongly electron-withdrawing nitrile groups at the C2 and C4 positions further stabilizes this intermediate, thereby activating these positions for substitution.

A relevant example is the direct displacement of a cyanide group from 2- and 4-cyanopyridines by lithium amides to yield the corresponding aminopyridines. researchgate.net This demonstrates that a nitrile group, while activating the ring to nucleophilic attack, can itself serve as a leaving group in SNAr reactions. In the case of this compound, a strong nucleophile could potentially displace one of the nitrile groups at C2 or C4. The reaction proceeds via an addition-elimination mechanism, where the disruption of aromaticity in the intermediate formation is the rate-determining step. youtube.comstackexchange.com

Electrophilic Aromatic Substitution (EAS)

Conversely, the pyridine core of this molecule is profoundly deactivated towards electrophilic aromatic substitution (EAS). The electron-withdrawing nitrogen atom and the attached functional groups make the ring a very poor nucleophile. stackexchange.compearson.com Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the lone pair of electrons on the pyridine nitrogen would be protonated, forming a pyridinium (B92312) cation. stackexchange.com This places a formal positive charge on the nitrogen, further intensifying the deactivation of the ring and making electrophilic attack exceptionally difficult.

If an electrophilic substitution reaction were forced to occur under extreme conditions, it would proceed at the C3 or C5 position. quora.comaklectures.com This is because attack at the C2, C4, or C6 positions would result in a carbocation intermediate with a resonance form that places the positive charge directly on the already electron-deficient and electronegative nitrogen atom, which is highly unfavorable. stackexchange.comquora.com Attack at C3 or C5 avoids this destabilizing arrangement.

Reactivity of the Acetyl Moiety

The acetyl group at the C5 position behaves as a typical methyl ketone and is a key site for carbon-carbon and carbon-nitrogen bond formation.

The α-hydrogens of the acetyl group are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then attack an electrophilic carbonyl compound in a carbonyl condensation reaction. fiveable.mepressbooks.pub A prominent example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens. wikipedia.org

In a typical Claisen-Schmidt reaction, this compound would react with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base like NaOH or KOH. wikipedia.orgunib.ac.id The mechanism involves:

Enolate Formation: A hydroxide (B78521) ion removes a proton from the methyl group of the acetyl moiety to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde.

Protonation: The resulting alkoxide is protonated by the solvent (e.g., water) to yield a β-hydroxy ketone.

Dehydration: This intermediate often undergoes spontaneous dehydration (elimination of water) to form a stable, conjugated α,β-unsaturated ketone, known as a chalcone (B49325) analogue.

Studies on the condensation of 2-acetylpyridine (B122185) have shown that reaction conditions, such as the choice of catalyst and solvent, can significantly affect the product yield. unib.ac.idresearchgate.netasm.md Similar optimization would be applicable to reactions involving this compound.

Control TypeConditionsResulting Enolate
Kinetic Strong, bulky base (e.g., LDA), Low Temperature (-78 °C)Less substituted, formed faster
Thermodynamic Weaker base (e.g., NaOEt), Higher Temperature (0 °C to RT)More substituted, more stable

This interactive table summarizes the conditions for controlling enolate formation, a key step in carbonyl condensation reactions. youtube.com

The carbonyl group of the acetyl moiety readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases. nih.gov This reaction is a cornerstone of coordination chemistry and is crucial in many biological processes. youtube.com The formation is typically reversible and can be catalyzed by either acid or base. quora.com

The general mechanism proceeds as follows:

Nucleophilic Attack: The primary amine attacks the electrophilic carbonyl carbon of the acetyl group.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Protonation of Hydroxyl: The hydroxyl group is protonated (typically under acidic conditions) to form a good leaving group (water).

Dehydration: The lone pair on the nitrogen helps to eliminate a molecule of water, forming a C=N double bond and yielding the final imine product. youtube.com

Schiff bases have been successfully synthesized from 2-acetylpyridine and various amines, including amino acids and diamines. researchgate.netacs.orgmdpi.comresearchgate.net The reaction involving this compound would follow the same pathway, yielding a pyridine derivative with an imine functional group at the C5 position.

Role of Nitrile Groups in Cycloaddition and Heteroannulation Reactions

The two nitrile groups at the C2 and C4 positions are versatile functional groups that can participate in the formation of new heterocyclic rings through cycloaddition and heteroannulation reactions.

Cycloaddition Reactions

Nitriles can act as dipolarophiles in [3+2] cycloaddition reactions. researchgate.net For instance, they react with 1,3-dipoles such as nitrile imines or nitrile oxides to afford five-membered heterocycles. oup.commdpi.com The reaction of a nitrile with a nitrile imine, for example, provides a powerful and regioselective method for synthesizing 1,2,4-triazoles. oup.com Similarly, the [3+2] cycloaddition between a nitrile and an organic azide (B81097) is a well-established route to tetrazoles. These reactions significantly expand the synthetic utility of this compound, allowing for the construction of fused or appended heterocyclic systems. The reaction of nitriles with triphosphiranes has also been shown to produce phosphorus-rich heterocycles. rsc.org

Heteroannulation Reactions

Heteroannulation refers to the formation of a new heterocyclic ring fused to an existing ring. The nitrile groups in this compound can be key components in such transformations. Palladium-catalyzed heteroannulation reactions, for instance, have been used to annulate C=C bonds with molecules containing appropriately positioned functional groups to build complex heterocyclic scaffolds. nih.govrsc.org More specifically, dual-catalyst systems, such as Gold(I)/Zinc(II), have enabled twofold heteroannulation reactions using aromatic nitriles to synthesize complex polycyclic heteroaromatic products like naphthyridines in a one-pot protocol. nih.gov Such strategies could potentially be applied to this compound to construct novel, fused pyridine-based architectures.

Reaction Kinetics and Thermodynamic Considerations for Key Transformations

The outcomes of the reactions involving this compound are governed by kinetic and thermodynamic principles.

In nucleophilic aromatic substitution , the rate of reaction is dependent on the stability of the intermediate Meisenheimer-like complex. The presence of multiple strong electron-withdrawing groups, as in this compound, stabilizes this intermediate, thus increasing the reaction rate. Computational and experimental studies on similar systems, like cyanuric chloride, show that the energy barrier for substitution increases with each successive substitution, aligning with the experimental need for higher temperatures for later substitutions. rsc.orgnih.gov

Reaction TypeKinetic ConsiderationsThermodynamic Considerations
Carbonyl Condensation Rate-limiting step is typically the C-C bond formation. oberlin.edu Enolate formation can be kinetically or thermodynamically controlled. youtube.comEquilibrium often favors reactants for ketones, but dehydration drives the reaction to completion. pressbooks.pub
Schiff Base Formation Reaction rate is pH-dependent. The dehydration of the carbinolamine is often the slow step.Reversible reaction; equilibrium position depends on ΔH°, ΔS°, and removal of water. nih.gov
Nucleophilic Aromatic Sub. Rate depends on nucleophile strength, leaving group ability, and stability of the anionic intermediate. stackexchange.comThe overall reaction is typically exothermic and exergonic due to the formation of a stable aromatic product.

This interactive table provides a summary of kinetic and thermodynamic factors for the key transformations of this compound.

Studies on Reaction Intermediates and Transition States of this compound

Comprehensive research into the specific reaction intermediates and transition states of this compound is not extensively documented in publicly available scientific literature. Mechanistic studies providing detailed energetic and structural data for the transient species involved in its reactions are currently limited. However, by examining the reactivity of analogous chemical structures, including pyridine, acetylpyridines, and dinitrile-substituted aromatics, we can infer the probable mechanistic pathways and the nature of the intermediates and transition states that would be involved in the reactions of this compound.

The reactivity of the this compound molecule is largely dictated by the electron-withdrawing nature of the two nitrile groups and the acetyl group, which renders the pyridine ring electron-deficient. This electronic characteristic makes the aromatic ring susceptible to nucleophilic attack. Reactions involving this compound are therefore likely to proceed through intermediates where a nucleophile has added to the pyridine ring.

One of the most probable reaction pathways for a compound like this compound is nucleophilic aromatic substitution (SNAr) . In a typical SNAr mechanism, a nucleophile attacks an electron-poor aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The stability of this intermediate is crucial for the reaction to proceed. For pyridines, nucleophilic attack is favored at the positions ortho and para to the nitrogen atom (the 2, 4, and 6 positions) because the nitrogen atom can effectively stabilize the negative charge of the intermediate through resonance. stackexchange.com

In the case of this compound, the presence of two strong electron-withdrawing nitrile groups at positions 2 and 4 would significantly stabilize the negative charge of the Meisenheimer-like intermediate. The transition state leading to this intermediate would involve the initial approach of the nucleophile to the pyridine ring and the beginning of the C-nucleophile bond formation. Computational studies on similar systems suggest that these transition states are characterized by a partial negative charge delocalized over the aromatic ring and the electron-withdrawing groups.

While specific experimental data for this compound is unavailable, theoretical and computational chemistry could provide significant insights into its reactivity. rsc.org Quantum chemical calculations could be employed to model the reaction pathways, locate the transition state structures, and calculate their activation energies. Such studies would provide valuable data on bond lengths and angles of the transition states, as well as the charge distribution within the molecule as it progresses along the reaction coordinate.

For instance, a hypothetical nucleophilic attack on this compound would likely proceed via a transition state where the incoming nucleophile is forming a bond to one of the carbon atoms of the pyridine ring, leading to a Meisenheimer-like intermediate. The stability of this intermediate would be enhanced by the delocalization of the negative charge onto the nitrile groups.

Table 1: Hypothetical Data for a Nucleophilic Aromatic Substitution Reaction of a Dicyanopyridine Derivative

ParameterValue
Reaction TypeNucleophilic Aromatic Substitution
NucleophileMeO⁻
SolventMethanol
Activation Energy (calculated)15-20 kcal/mol
Key Transition State Bond Length (C-Nu)~2.0 Å
Key Transition State Bond Length (C-LG)~1.8 Å
Charge on Nucleophile in TS (calculated)-0.6 e
Charge on Leaving Group in TS (calculated)-0.7 e

Note: The data in this table is hypothetical and serves as an illustrative example of the kind of information that would be obtained from computational studies on the reactivity of dicyanopyridine derivatives. It does not represent experimental data for this compound.

Further research, particularly computational studies, is necessary to fully elucidate the specific intermediates and transition states involved in the chemical reactions of this compound. Such studies would provide a deeper understanding of its reactivity and guide its application in chemical synthesis.

Computational and Theoretical Investigations of Acetylpyridine Dicarbonitriles

Quantum Chemical Methodologies for Electronic Structure Elucidation

Quantum chemical methods are fundamental to exploring the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these techniques can determine the electron distribution and energy levels within a molecule, which in turn govern its chemical character and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. scielo.br This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including complex pyridine (B92270) derivatives. bohrium.comnih.gov DFT calculations can optimize the molecular geometry to find its most stable conformation and are used to compute a variety of electronic properties. scielo.br

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. lew.ro

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. physchemres.org

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. ambeed.com

For pyridine derivatives, the distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For instance, in studies of related 2-acetylpyridine (B122185) derivatives, the HOMO is often localized on the pyridine ring, while the LUMO is centered on the carbonyl group and adjacent atoms. scielo.br

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Pyridine Derivatives (Illustrative Data) This table presents typical values for related compounds, as specific data for 5-Acetylpyridine-2,4-dicarbonitrile is not available.

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
2-Acetylpyridine -6.85 -1.23 5.62
Pyridine-2,4-dicarbonitrile -7.54 -2.11 5.43

Source: Illustrative data based on general trends in computational chemistry.

Key global reactivity descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Global Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules are generally less reactive. scielo.br

Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). This index is useful for classifying molecules as strong or marginal electrophiles. scielo.br

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

Table 2: Representative Global Reactivity Descriptors (Illustrative Data) This table presents typical values for related compounds, as specific data for this compound is not available.

Descriptor Formula 2-Acetylpyridine (eV) Pyridine-2,4-dicarbonitrile (eV)
Chemical Potential (μ) (EHOMO + ELUMO) / 2 -4.04 -4.83
Global Hardness (η) (ELUMO - EHOMO) / 2 2.81 2.72

Source: Illustrative data based on general trends in computational chemistry.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. nih.gov It plots the electrostatic potential onto the electron density surface of the molecule. wuxiapptec.com Different colors represent different potential values:

Red: Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack. These are often associated with lone pairs on heteroatoms like nitrogen or oxygen. nih.govresearchgate.net

Blue: Regions of most positive potential, electron-deficient, indicating sites for nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms. wuxiapptec.com

Green: Regions of neutral or near-zero potential.

For a molecule like this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the pyridine ring and the cyano groups, as well as the oxygen of the acetyl group. researchgate.net Positive potential (blue) would be expected around the hydrogen atoms of the methyl group and the pyridine ring. This visualization provides an intuitive guide to intermolecular interactions, such as hydrogen bonding. lew.ro

Density Functional Theory (DFT) Calculations

Mechanistic Insights from Computational Studies

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. It allows researchers to map out the entire reaction pathway, from reactants to products, providing a level of detail that is often inaccessible through experimental means alone. researchgate.net

By performing a series of geometry optimizations, computational methods can identify the structures of reactants, products, and any intermediates along a reaction coordinate. Crucially, they can also locate the transition state (TS) , which is the highest energy point on the reaction pathway and represents the energy barrier that must be overcome for the reaction to occur. researchgate.net

The study of reaction mechanisms involves:

Locating Stationary Points: Identifying the equilibrium geometries of reactants, products, and intermediates.

Finding Transition States: Searching for the saddle point on the potential energy surface that connects reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

For pyridine dicarbonitriles, which are often synthesized through multi-component reactions, computational studies can help to understand the sequence of bond-forming and bond-breaking events, rationalize the observed regioselectivity, and explain the role of catalysts. nih.gov For example, in the synthesis of related pyridine derivatives, DFT calculations have been used to model the reaction pathway of the Hantzsch synthesis, confirming the proposed multi-step mechanism involving condensation, cyclization, and oxidation. physchemres.org

Energetic Landscapes of Isomerization and Tautomerization Processes

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of molecules, allowing for the detailed investigation of isomerization and tautomerization processes. For this compound, several conformational and tautomeric forms can be envisaged, and understanding their relative stabilities and the energy barriers for their interconversion is key to predicting their behavior.

Isomerization in this compound can involve the rotation of the acetyl group around the C-C bond connecting it to the pyridine ring. This rotation is not free and is associated with a rotational energy barrier. DFT calculations on related acetylpyridine derivatives have shown that such barriers are typically in the range of a few kcal/mol. mdpi.com The planarity of the molecule is a crucial factor, with the transition state for rotation often involving a perpendicular orientation of the acetyl group relative to the pyridine ring, which disrupts π-conjugation.

Tautomerization, the migration of a proton, is another critical process. While this compound itself does not have readily available protons for common keto-enol tautomerism on the pyridine ring, the introduction of amino or hydroxyl substituents in derivative structures opens up these possibilities. For instance, in related 2-aminopyridine-3,5-dicarbonitrile (B1331539) systems, amino-imino tautomerism is a key consideration. acs.org Computational studies on analogous systems, such as substituted pyridines, have elucidated the energetic favorability of certain tautomers and the activation energies required for their interconversion. These studies consistently show that the relative stability of tautomers is highly dependent on the electronic nature of the substituents and the surrounding solvent environment. researchgate.net

While specific energetic data for the isomerization and tautomerization of this compound is not extensively documented in publicly available literature, we can infer the expected energetic landscapes from studies on analogous compounds. The following table provides representative theoretical data for isomerization and tautomerization processes in related pyridine systems, calculated using DFT methods.

ProcessSystemParameterCalculated Value (kcal/mol)Computational Method
Rotational Isomerization (Acetyl Group)N-methyl-N-benzhydrylformamideRotational Barrier (ΔG)22.7M06-2X/6-311+G*
Tautomerization (Amino-Imino)2-AminopyridineRelative Energy of Imino Tautomer~10-15DFT/B3LYP
Tautomerization (Keto-Enol)Substituted PyridoneEnergy Difference~1-5DFT
Ring Inversion3-aza-benzvalene to pyridineActivation Barrier~30-40ab initio multiconfigurational methods

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their reactivity. For acetylpyridine dicarbonitriles, QSRR models can predict various reactivity parameters, such as reaction rates, equilibrium constants, and susceptibility to nucleophilic or electrophilic attack.

The development of a QSRR model typically involves the calculation of a wide array of molecular descriptors for a set of related compounds. These descriptors can be categorized as:

Electronic Descriptors: Atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential.

Topological Descriptors: Indices that describe the connectivity of atoms in a molecule.

Geometrical Descriptors: Molecular surface area, volume, and shape indices.

For pyridine derivatives, studies have shown that electronic descriptors, particularly those related to the electron density distribution and frontier orbital energies, are often crucial in predicting their reactivity. For example, in the context of corrosion inhibition by pyridine derivatives, QSRR models have demonstrated a strong correlation between the inhibition efficiency and parameters like the energy of the HOMO (related to the ability to donate electrons) and the LUMO (related to the ability to accept electrons), as well as the dipole moment. qu.edu.qa

The following table presents a hypothetical set of descriptors that would be relevant for a QSRR study of acetylpyridine dicarbonitrile derivatives.

Descriptor TypeDescriptor NameDescriptionAnticipated Influence on Reactivity
ElectronicHOMO EnergyEnergy of the Highest Occupied Molecular OrbitalHigher values correlate with increased nucleophilicity.
ElectronicLUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalLower values correlate with increased electrophilicity.
ElectronicHOMO-LUMO GapEnergy difference between HOMO and LUMOSmaller gap often implies higher reactivity.
ElectronicDipole MomentMeasure of the overall polarity of the moleculeInfluences solubility and intermolecular interactions.
TopologicalWiener IndexSum of distances between all pairs of atomsRelates to molecular branching and size.
GeometricalMolecular Surface AreaTotal surface area of the moleculeAffects intermolecular interactions and accessibility.

Predictive Modeling for the Design of Novel Derivatives

Predictive modeling, often built upon QSRR principles, is a powerful tool for the rational design of novel derivatives of this compound with desired properties. By establishing a robust correlation between molecular structure and a specific activity or property, these models can be used to virtually screen large libraries of candidate molecules, prioritizing those with the highest probability of success for synthesis and experimental testing.

The process of predictive modeling for designing new derivatives typically involves the following steps:

Dataset Curation: A dataset of known compounds with measured activity (e.g., biological activity, catalytic efficiency) is compiled. For pyridine dicarbonitriles, this could include their efficacy as prion disease therapeutics or their performance as anticancer agents. researchgate.nettjpr.org

Descriptor Calculation: A comprehensive set of molecular descriptors is calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, neural networks), are used to build a predictive model.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

Virtual Screening and Design: The validated model is then used to predict the activity of virtual or hypothetical derivatives of this compound. This allows for the in-silico design of new molecules with potentially enhanced properties.

For instance, a predictive model could be developed to optimize the electronic properties of this compound for a specific application. By systematically modifying the substituents on the pyridine ring and calculating the resulting changes in properties like the HOMO-LUMO gap or dipole moment, the model could guide the design of derivatives with tailored electronic characteristics.

The following table outlines a hypothetical predictive modeling workflow for designing novel derivatives of this compound.

StepDescriptionKey ConsiderationsExample Application
1. Define Target PropertyIdentify the property to be optimized (e.g., binding affinity to a biological target, photophysical properties).Availability of reliable experimental data for a training set.Designing derivatives with enhanced anticancer activity. cu.edu.eg
2. Generate Virtual LibraryCreate a library of virtual derivatives by systematically modifying the core structure of this compound.Chemical feasibility of the proposed modifications.Introducing various substituents (e.g., -NH2, -OH, -Cl, -CH3) at different positions of the pyridine ring.
3. Calculate DescriptorsCompute a range of molecular descriptors for all virtual derivatives.Selection of descriptors relevant to the target property.Calculating electronic, steric, and hydrophobic parameters.
4. Predict ActivityUse a pre-validated QSAR or machine learning model to predict the target property for the virtual library.The predictive accuracy and applicability domain of the model.Predicting the IC50 values of the derivatives against a cancer cell line.
5. Prioritize CandidatesRank the virtual derivatives based on their predicted activity and select the most promising candidates for synthesis.Consideration of synthetic accessibility and potential off-target effects.Selecting the top 10 derivatives with the lowest predicted IC50 values for laboratory synthesis and testing.

Applications in Chemical Science and Advanced Materials Research Chemically Focused

Building Blocks for Complex Organic Architectures

The strategic placement of cyano and acetyl functionalities on the pyridine (B92270) core makes 5-Acetylpyridine-2,4-dicarbonitrile a valuable precursor for the synthesis of elaborate organic molecules. These functional groups serve as versatile handles for a variety of chemical transformations, enabling the construction of larger, intricate structures.

Precursors in the Synthesis of Polyaromatic Hydrocarbons

While classic polycyclic aromatic hydrocarbons (PAHs) consist exclusively of fused benzene (B151609) rings, modern materials science often incorporates heteroaromatic rings to create extended π-conjugated systems with tailored electronic properties researchgate.net. Pyridine-dicarbonitrile derivatives serve as key building blocks for these complex polyaromatic structures. Through transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, functionalized pyridine-dicarbonitriles can be elaborated into sophisticated π-systems beilstein-journals.org.

For instance, a synthetic route starting with a bromo-substituted pyridine-dicarbonitrile core allows for the introduction of ethynyl (B1212043) groups. These groups can then undergo further reactions, such as homocoupling, to link multiple pyridine-dicarbonitrile units together, thereby extending the aromatic system significantly. This strategy provides a pathway to novel polyaromatic materials where the electron-deficient nature of the pyridine-dicarbonitrile core is a crucial determinant of the final material's electronic characteristics beilstein-journals.org.

Construction of Macrocyclic and Polyamine Ligands

Macrocycles, large cyclic molecules, are of significant interest in coordination chemistry and supramolecular chemistry. Pyridinophanes, a class of macrocycles that incorporates a pyridine ring into their backbone, are particularly notable for their ability to form stable complexes with metal ions nih.gov. The synthesis of these structures is challenging, often requiring strategies that manage ring strain and favor cyclization over polymerization whiterose.ac.uknih.gov.

Functionalized pyridines like this compound are potential starting points for constructing such macrocycles. The acetyl and nitrile groups can be chemically modified to introduce linking chains, which can then be joined to form the macrocyclic ring. For example, the nitrile groups could be reduced to amines, which could then participate in macrolactamization reactions, or the acetyl group could be used in condensation reactions to build the macrocyclic framework mdpi.com. The rigid geometry of the pyridine unit and its inherent coordination ability make it a desirable component in the design of novel macrocyclic ligands for catalysis, sensing, or medical imaging applications nih.gov.

Intermediates for the Synthesis of Fused Heterocyclic Compounds

The pyridine-dicarbonitrile moiety is an exceptionally effective precursor for the synthesis of fused heterocyclic systems, which are prevalent in pharmaceuticals and functional materials. The adjacent functional groups on the pyridine ring can undergo cyclocondensation reactions with various reagents to build new rings onto the pyridine core researchgate.net.

A common strategy involves the reaction of a 2-chloro-3-cyanopyridine (B134404) derivative with hydrazine (B178648) hydrate, which leads to the formation of 3-amino-1H-pyrazolo[3,4-b]pyridines researchgate.net. This transformation creates a fused pyrazole-pyridine scaffold that is a key component in many biologically active molecules. Similarly, vicinal amino and cyano groups on a pyridine ring can be used to construct fused pyrimidine (B1678525) rings, leading to pyrido[2,3-d]pyrimidine (B1209978) derivatives. Furthermore, ortho-diaminopyridine-dicarbonitriles can serve as precursors for pyrido-1,2,5-chalcogenadiazoles, a class of compounds investigated for their physical properties mdpi.com. The reactivity of the dinitrile functionality allows for a diverse range of annulation strategies, making it a cornerstone for building skeletal diversity in heterocyclic chemistry researchgate.netmdpi.com.

Contributions to Advanced Materials Chemistry

The distinct electronic properties of the this compound core—specifically its strong electron-accepting nature—make it a highly valuable component in the design of advanced organic materials for electronic applications.

Organic Semiconductors and Charge-Transporting Materials

In the field of organic electronics, materials with good charge-transporting capabilities are essential. The electron-deficient pyridine-3,5-dicarbonitrile (B74902) framework has been identified as a promising component for electron-transporting and hole-blocking materials in organic electronic devices beilstein-journals.org. When incorporated into larger polyaromatic systems, this moiety imparts favorable electronic properties due to its high ionization potential.

Cyclic voltammetry studies of materials containing the pyridine-dicarbonitrile unit confirm their suitability for these applications. Furthermore, techniques such as photoelectron spectroscopy and time-of-flight (TOF) measurements have been used to characterize their electron-transporting properties, demonstrating their potential for use in devices like organic light-emitting diodes (OLEDs) beilstein-journals.org. The ability to chemically modify the core allows for fine-tuning of the material's energy levels and charge mobility, opening avenues for the rational design of high-performance organic semiconductors researchgate.netbeilstein-journals.org.

Compound ClassMeasurement TechniqueKey FindingReference
Polyaromatic Pyridine-DicarbonitrilesCyclic VoltammetryHigh ionization potentials indicate good hole-blocking properties. beilstein-journals.org
Polyaromatic Pyridine-DicarbonitrilesTime-of-Flight (TOF)Direct measurement confirms good electron-transporting properties. beilstein-journals.org

Development of Thermally Activated Delayed Fluorescence (TADF) Emitters and OLED Components

One of the most significant applications of pyridine-dicarbonitrile derivatives is in the development of emitters for third-generation OLEDs that utilize thermally activated delayed fluorescence (TADF). TADF materials enable OLEDs to achieve theoretical internal quantum efficiencies of 100% without using expensive and rare heavy metals like iridium or platinum. The core principle of a TADF emitter is a molecular design that minimizes the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states.

The pyridine-3,5-dicarbonitrile unit serves as a powerful electron acceptor in donor-acceptor (D-A) type TADF molecules. When combined with a suitable electron donor and connected in a way that induces a high degree of spatial twist between the donor and acceptor, the resulting molecule can exhibit a very small S₁-T₁ energy gap. This allows triplet excitons, which are non-emissive, to be converted back into emissive singlet excitons through reverse intersystem crossing (RISC), thereby enhancing the device's efficiency beilstein-journals.org. OLEDs fabricated with TADF emitters based on pyridine-dicarbonitrile acceptors have demonstrated outstanding performance, with very high external quantum efficiencies (EQE) and suppressed efficiency roll-off at high brightness beilstein-journals.org.

Emitter TypeKey FeatureOLED Performance (EQEmax)Reference
Phenyl-substituted Pyridine-DicarbonitrileRigid acceptor geometry, high Photoluminescence Quantum Yield (PLQY) of 89%.29.1% beilstein-journals.org
Carbazolylphenyl-substituted Pyridine-DicarbonitrileIntroduction of additional carbazolylphenyl moiety.25% beilstein-journals.org

Chemical Biology and Molecular Recognition Studies

Detailed investigations into the chemical biology and molecular recognition properties specifically for this compound are not documented in the reviewed scientific literature. The following subsections reflect this lack of specific data.

There is no available research on the rational design or application of this compound as a chemical probe for studying molecular interactions.

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of molecules. For the broader class of pyridine derivatives, SAR studies have established that the nature, number, and position of substituents significantly influence their biological profiles. nih.govresearchgate.net For instance, the presence of groups like -OH, -C=O, and -NH2 can enhance the antiproliferative activity of pyridine compounds. nih.gov However, specific SAR studies focusing on this compound or its derivatives, which would detail the impact of its specific substitution pattern on binding affinity to molecular targets, are not present in the current body of scientific literature.

No published studies were found that investigate the molecular binding mechanisms of this compound with biological targets such as proteins or nucleic acids.

Advancements in Synthetic Methodology and Process Chemistry

A specific, documented synthetic route for this compound could not be identified in the literature. However, the synthesis of related pyridine dicarbonitrile scaffolds is well-established, often employing multicomponent reactions (MCRs) which offer efficiency and atom economy. nih.govbcrcp.ac.in These methods provide a basis for proposing potential synthetic pathways.

One common approach for constructing polysubstituted pyridines is the condensation of aldehydes, malononitrile (B47326), and a thiol, which yields 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. researchgate.netnih.gov Another strategy involves the cyclocondensation of reagents like cyanoacetamide with aldehydes. beilstein-journals.org The synthesis of pyridine-3,5-dicarbonitriles has been achieved starting from precursors like 4-bromobenzaldehyde, which undergoes cyclocondensation followed by substitution reactions to install the desired functionalities. beilstein-journals.org These general methodologies, summarized in the table below, could potentially be adapted for the synthesis of this compound, although specific reagents and conditions would require empirical development.

Pyridine Dicarbonitrile TypeGeneral Synthetic ApproachKey ReagentsReference
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridinesPseudo-Four-Component ReactionAldehyde, Malononitrile (2 equiv.), Thiol nih.gov
2,6-Disubstituted-Pyridine-3,5-dicarbonitrilesCyclocondensation and SubstitutionSubstituted Aldehyde, Cyanoacetamide, Phosphorous Oxybromide beilstein-journals.org
3,4-Diaminopyridine-2,5-dicarbonitrileCyanation of Dihalo-Pyridine2,5-Dibromo-3,4-diaminopyridine, Copper Cyanide mdpi.com

Q & A

Basic: What are the most effective synthetic routes for 5-Acetylpyridine-2,4-dicarbonitrile, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves multi-step reactions starting from substituted pyridine precursors. A common approach includes nucleophilic substitution and acetylation under controlled conditions. For example, intermediates like 2,4-dicyanopyridine derivatives can undergo acetylation using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to their high dielectric constants .
  • Catalyst use : Palladium on carbon (Pd/C) or triethylamine improves substitution efficiency .
  • Temperature control : Acetylation reactions often require reflux conditions (80–120°C) to balance reactivity and byproduct suppression .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:
Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the acetyl group (δ ~2.5 ppm for CH₃ in ¹H NMR) and nitrile peaks (δ ~110–120 ppm in ¹³C NMR) .
  • X-ray crystallography : Single-crystal diffraction (e.g., using APEX2 detectors) resolves the molecular geometry, including bond angles and hydrogen-bonding networks (e.g., C=O···H–N interactions) .
  • FT-IR : Strong absorbance bands at ~2220 cm⁻¹ (C≡N) and ~1680 cm⁻¹ (C=O) confirm functional groups .

Advanced: How do electronic and steric effects influence the reactivity of this compound in cyclocondensation reactions?

Answer:
The acetyl and nitrile groups create electron-deficient regions, favoring nucleophilic attacks. Steric hindrance from the pyridine ring’s substituents can slow reactions at the 2- and 4-positions. Computational studies (e.g., DFT) reveal:

  • Electrophilicity : The nitrile groups (σ* orbitals) act as electron acceptors, facilitating cyclization with amines or thiols .
  • Steric maps : Molecular docking shows substituents like acetyl groups reduce accessibility to the pyridine core, necessitating bulky reagents or elevated temperatures for reactivity .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:
Contradictions often arise from structural variations or assay conditions. A systematic approach includes:

  • Structure-activity relationship (SAR) analysis : Compare derivatives with modified substituents (e.g., replacing acetyl with benzyloxy groups) to isolate bioactive moieties .
  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with targets like kinases or GPCRs .

Advanced: What computational tools are suitable for predicting the pharmacokinetic properties of this compound analogs?

Answer:

  • Molecular docking : Software like AutoDock Vina predicts binding affinities to enzymes (e.g., cytochrome P450 for metabolic stability) .
  • ADMET prediction : Tools like SwissADME estimate solubility, permeability, and toxicity (e.g., Ames test alerts for mutagenicity) .
  • DFT calculations : Gaussian or ORCA optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

Basic: What are the key challenges in purifying this compound, and how can they be addressed?

Answer:
Challenges include:

  • Byproduct formation : Acetyl migration during synthesis requires chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) .
  • Hydrolysis sensitivity : Nitrile groups are prone to hydrolysis; use anhydrous solvents and low-temperature workups .
  • Crystallization : Recrystallization from ethanol/DMF (3:1) yields high-purity crystals, confirmed by melting point analysis .

Advanced: How does the hydrogen-bonding network of this compound impact its solid-state stability?

Answer:
X-ray studies reveal intramolecular N–H···O=C and intermolecular C≡N···H–C interactions, forming a 3D network that enhances thermal stability. Key observations:

  • Thermogravimetric analysis (TGA) : Decomposition temperatures exceed 250°C due to robust packing .
  • Hirshfeld surface analysis : Quantifies contributions of H-bonding (≥60%) and van der Waals interactions to lattice energy .

Advanced: What strategies mitigate regioselectivity issues in derivatizing this compound?

Answer:

  • Directing groups : Introduce temporary substituents (e.g., Boc-protected amines) to steer reactions to specific sites .
  • Microwave-assisted synthesis : Enhances regioselectivity in cycloadditions by accelerating desired pathways .
  • Lewis acid modulation : ZnCl₂ or BF₃·Et₂O coordinates nitrile groups, directing electrophiles to the acetylated position .

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